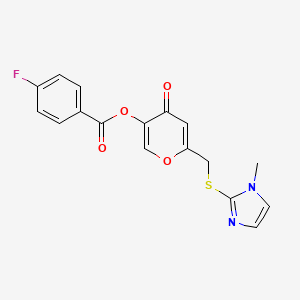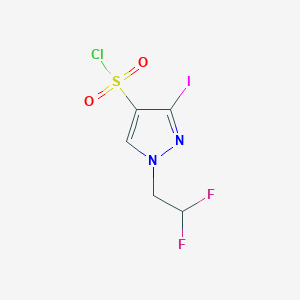![molecular formula C21H27NO3 B2821289 METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE CAS No. 347840-77-1](/img/structure/B2821289.png)
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE is a complex organic compound that features a unique adamantane core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure is known for its stability and rigidity, which can impart desirable properties to the compounds it is part of.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE typically involves multiple steps. One common method starts with the preparation of the adamantane core, followed by functionalization to introduce the ester and amide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its stability and unique structure make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or rigidity.
作用机制
The mechanism by which METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core can interact with various biological molecules, potentially altering their function or stability. The ester and amide groups can also participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Adamantane derivatives: These compounds share the adamantane core and may have similar stability and rigidity.
Methyl esters: Compounds with similar ester groups can have comparable reactivity and solubility.
Amides: Other amide-containing compounds may exhibit similar hydrogen bonding capabilities.
Uniqueness
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE is unique due to the combination of its adamantane core with the specific ester and amide functional groups. This combination imparts a distinct set of properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)19(23)22-18(20(24)25-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKQMQUYFELJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)



![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)

![3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2821216.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2821220.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2821223.png)


![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)
